molecular formula C48H72O6 B1642680 3,6,7,10,11-Pentahexoxytriphenylen-2-ol CAS No. 156244-98-3

3,6,7,10,11-Pentahexoxytriphenylen-2-ol

Cat. No. B1642680
CAS RN: 156244-98-3
M. Wt: 745.1 g/mol
InChI Key: IUYYUSKHZOXORT-UHFFFAOYSA-N
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Description

“3,6,7,10,11-Pentahexoxytriphenylen-2-ol” is a chemical compound with the molecular formula C48H72O6 . It is a member of the triphenylene family of compounds, which are known for their unique optical properties and potential applications in optoelectronic devices .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC . This notation provides a text representation of the compound’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 745.1 g/mol . Other properties such as melting point, boiling point, and density are predicted to be 50 °C, 808.9±60.0 °C, and 1.030±0.06 g/cm3 respectively .

Scientific Research Applications

High-Resolution Electron Beam Lithography

A derivative of 3,6,7,10,11-pentahexoxytriphenylen-2-ol, specifically 2,3,6,7,10,11-hexapentyl-oxytriphenylene, has been demonstrated to act as a high-resolution electron beam resist. This derivative exhibits dual-tone behavior, transitioning from positive to negative resist based on electron dosage and developer choice. With pentanol as the developer, positive behavior is observed at lower electron doses, while higher doses result in negative resist behavior. This dual-tone capability enables the precise definition of nano-scale patterns, crucial for advanced microelectronics and nanofabrication technologies (Robinson et al., 1999).

Synthesis and Applications in Liquid Crystal Technology

Novel discotic liquid crystals have been synthesized by nitrating penta-, hexa-, and hepta-alkoxy derivatives of triphenylene, including 2,3,6,7,10,11-hexahexyloxytriphenylene. These derivatives exhibit enhanced mesophase properties, indicating their potential utility in creating advanced liquid crystal displays and devices. The nitration process introduces a nitro group, allowing for further chemical modification to tailor the properties of these liquid crystals for specific applications (Boden et al., 1995).

Influence on Phase Behaviors of Liquid Crystalline Copolymers

Research has shown that the structural properties of side-chain liquid crystalline copolymers can be significantly influenced by the presence of triphenylene discotic mesogen units. These units affect the liquid crystalline phase behaviors and phase structures of the copolymers, indicating the potential for designing novel materials with tailored optical and mechanical properties for use in sensors, actuators, and advanced optical systems (Ban et al., 2016).

Future Directions

The unique properties of “3,6,7,10,11-Pentahexoxytriphenylen-2-ol” and similar compounds suggest potential applications in the field of optoelectronics . Their remarkable photoconductivity and high charge carrier mobility make them promising candidates for use in information recording materials, photoelectric materials, organic solar cells, and organic light-emitting diodes .

Mechanism of Action

Target of Action

The primary target of the compound 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene, also known as 3,6,7,10,11-Pentahexoxytriphenylen-2-ol, is the formation of liquid crystal structures . This compound is known to form columnar liquid crystal phases , which are stable over a wide temperature interval .

Mode of Action

The mode of action of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene involves the formation of these liquid crystal structures through oxidative coupling . The compound interacts with its targets by forming 1:1 CPI (complementary polytopic interaction) compounds with other triphenylene derivatives . These additives can induce liquid crystal behavior in otherwise non-mesogenic esters .

Biochemical Pathways

The biochemical pathway of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene involves the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to 3,3′,4,4′-tetrakis(hexyloxy)biphenyl . This process leads to the formation of the compound, which then forms an enantiotopic Col h columnar liquid crystal phase .

Pharmacokinetics

It is known that the compound forms stable liquid crystal phases over a wide temperature range , suggesting that it may have good thermal stability.

Result of Action

The result of the action of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is the formation of stable liquid crystal structures . These structures can be further enhanced by the formation of 1:1 CPI compounds with other triphenylene derivatives .

Action Environment

The action of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is influenced by environmental factors such as temperature . The compound forms stable liquid crystal phases over a wide temperature range , suggesting that it may be robust to changes in environmental temperature.

properties

IUPAC Name

3,6,7,10,11-pentahexoxytriphenylen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O6/c1-6-11-16-21-26-50-44-32-38-37(31-43(44)49)39-33-45(51-27-22-17-12-7-2)47(53-29-24-19-14-9-4)35-41(39)42-36-48(54-30-25-20-15-10-5)46(34-40(38)42)52-28-23-18-13-8-3/h31-36,49H,6-30H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYYUSKHZOXORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Anhydrous iron chloride (4.7 g, 28.9 mmol) was added to a stirred mixture of 2-acetoxy-1-hexyloxybenzene (3.4 g, 14.4 mmol) and 3,3′,4,4′-tetrahexyloxybiphenyl (4.0 g, 7.2 mmol) in dichloromethane. The mixture was stirred for 5 h and poured onto methanol (300 ml). The resultant precipitate was filtered off and saponified with potassium carbonate in ethanol (5% water) under reflux for over night. After cooling, water (50 ml) was added and the product was extracted with dichloromethane, dried (MgSO4), concentrated and purified by column chromatography on silica gel using dichloromethane and petroleum spirit (1:1) as eluent and then recrystallised from ethanol to yield a white solid (3.59 g, 67%). Found: C, 77.30; H, 9.85. C48H72O6 requires C, 77.38; H, 9.74. δH (CHCl3) 7.96 (s, 1H, ArH), 7.83-7.82 (m, 4H, ArH), 7.77 (s, 1H, ArH), 5.92 (1H, s, OH), 4.31-4.18 (m, 10H, OCH2), 1.99-1.92 (m, 10H, CH2), 1.58-1.55 (m, 10H, CH2), 1.46-1.38 (m, 20H, CH2), 0.97-0.83 (15H, m, CH3).
Name
2-acetoxy-1-hexyloxybenzene
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
3,3′,4,4′-tetrahexyloxybiphenyl
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
catalyst
Reaction Step One
Name
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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